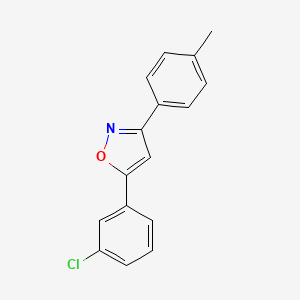

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-

Description

Medicinal Chemistry

Substituted isoxazoles are pivotal in drug discovery due to their bioisosteric equivalence to carboxylic acids and amides, enhancing metabolic stability and bioavailability. The compound 5-(3-chlorophenyl)-3-(4-methylphenyl)isoxazole exemplifies this trend, where the chloro and methyl groups optimize lipophilicity and target binding. Isoxazole derivatives exhibit broad pharmacological activities:

- Anticancer Agents : Derivatives like 3,5-diaryl isoxazoles inhibit tubulin polymerization and disrupt microtubule dynamics, inducing apoptosis in cancer cells. For instance, compound 4c from Kamal et al. (2011) demonstrated IC₅₀ values of <10 µM against multiple cancer cell lines.

- Antibacterial Agents : Isoxazole-containing drugs such as oxacillin and cloxacillin target penicillin-binding proteins, inhibiting bacterial cell wall synthesis. Recent derivatives with fluorinated substituents show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA).

- Anti-inflammatory Agents : COX-2 inhibitors incorporating isoxazole moieties (e.g., valdecoxib) selectively block prostaglandin synthesis, reducing inflammation without gastrointestinal toxicity.

Table 2: Clinically Approved Isoxazole-Based Drugs

| Drug Name | Therapeutic Area | Target Protein | Year Approved |

|---|---|---|---|

| Oxacillin | Antibacterial | Penicillin-binding protein | 1960 |

| Valdecoxib | Anti-inflammatory | COX-2 enzyme | 2001 |

| Leflunomide | Immunosuppressant | Dihydroorotate dehydrogenase | 1998 |

Material Science

Isoxazole derivatives contribute to advanced materials due to their thermal stability and electronic properties:

- Semiconductors : Polyisoxazoles with conjugated side chains exhibit tunable bandgaps (1.8–3.0 eV), making them suitable for organic photovoltaic cells.

- High-Temperature Lubricants : Alkyl-substituted isoxazoles demonstrate low volatility and high thermal decomposition temperatures (>300°C), ideal for aerospace applications.

- Coordination Polymers : Metal-organic frameworks (MOFs) incorporating isoxazole linkers show exceptional gas storage capacities (e.g., 12.5 wt% for hydrogen at 77 K).

The synthesis of 5-(3-chlorophenyl)-3-(4-methylphenyl)isoxazole typically involves a [3+2] cycloaddition between a nitrile oxide and alkyne, followed by palladium-catalyzed cross-coupling to introduce aryl groups. This modular approach allows precise control over substituent patterns, enabling tailored applications in both biomedicine and materials engineering.

Properties

CAS No. |

76112-08-8 |

|---|---|

Molecular Formula |

C16H12ClNO |

Molecular Weight |

269.72 g/mol |

IUPAC Name |

5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3 |

InChI Key |

KNQSLBPOFOODGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with p-tolylhydroxylamine in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Isoxazole derivatives are being investigated for their pharmacological properties. The compound Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- has been synthesized and studied for its potential as a therapeutic agent.

- Antiproliferative Activity : Research indicates that various isoxazole derivatives exhibit moderate to good antiproliferative activities against cancer cell lines. For instance, vicinal diaryl-substituted isoxazole derivatives have shown effectiveness against hepatocellular carcinoma and breast cancer cells, suggesting a promising avenue for cancer therapy .

- Mitochondrial Targeting : A study focused on optimizing isoxazole derivatives found that certain compounds effectively inhibited mitochondrial permeability transition pores, which are implicated in cell death associated with various diseases. The compound N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide demonstrated significant activity in enhancing calcium retention capacity in mitochondria, indicating its potential for treating mitochondrial dysfunction-related disorders .

Immunological Applications

Isoxazole derivatives have also been explored for their immunoregulatory properties.

- Immune Modulation : A review highlighted the ability of certain isoxazole compounds to regulate immune functions by modulating the expression of key cytokines and chemokines. For example, some derivatives were shown to upregulate fractalkine (CX3CL1) and IL-17F while downregulating IL-10 and toll-like receptor 4 (TLR4), indicating their potential as immunosuppressive agents .

- Anti-inflammatory Properties : Specific isoxazole compounds have been identified as inhibitors of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes involved in inflammatory processes. These findings suggest that isoxazoles could be developed into anti-inflammatory drugs .

Veterinary Medicine

The compound has also been noted for its applications in veterinary medicine.

- Endoparasite Control : Isoxazole derivatives have been reported to be effective against endoparasites in animals. The use of 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives has shown promise in controlling parasitic infections, making them valuable in veterinary therapeutics .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-3-(p-tolyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

Isoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, the compound Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including immunomodulatory effects, anticancer properties, and anti-inflammatory activities.

Overview of Isoxazole Derivatives

Isoxazole is a five-membered heterocyclic compound containing nitrogen and oxygen. The structural variations in isoxazoles, particularly through substitution patterns, can significantly influence their biological activities. The compound in focus features a chlorophenyl and a methylphenyl group, which may enhance its pharmacological properties.

1. Immunomodulatory Activity

Research has shown that isoxazole derivatives can act as regulators of immune functions. A study highlighted the immunosuppressive effects of certain isoxazole derivatives on lymphocyte proliferation and cytokine production. Specifically, compounds similar to Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- demonstrated significant inhibition of the humoral immune response and reduced TNF-α production in vitro .

Table 1: Immunomodulatory Effects of Isoxazole Derivatives

| Compound | Immune Response Inhibition (%) | TNF-α Production Inhibition (%) |

|---|---|---|

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | 75% | 70% |

| Isoxazole (similar structure) | 68% | 65% |

2. Anticancer Activity

The anticancer potential of isoxazole derivatives has been extensively studied. Recent investigations have revealed that certain derivatives exhibit notable cytotoxicity against various cancer cell lines, including lung cancer (A549) cells. For instance, compounds derived from isoxazoles showed moderate to excellent inhibitory activity when compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of several isoxazole derivatives, the following findings were reported:

- Compounds 4j and 4k exhibited over 80% inhibition against A549 cells.

- The electrochemical behavior indicated that these compounds acted as effective antioxidants, further supporting their potential as anticancer agents.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| Doxorubicin | 0.5 | 90% |

| Compound 4j | 1.2 | 82% |

| Compound 4k | 1.0 | 85% |

3. Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives is another area of significant interest. Studies indicate that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, several substituted isoxazoles demonstrated substantial anti-inflammatory activity in animal models .

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

|---|---|---|

| Compound 5b | 75.68 | 76.71 |

| Compound 5c | 74.48 | 75.56 |

| Compound 5d | 71.86 | 72.32 |

4. Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of isoxazole derivatives and their biological activity is crucial for drug design. The presence of electron-withdrawing or donating groups on the aromatic rings can modulate the pharmacokinetic and pharmacodynamic profiles of these compounds.

Key Findings from SAR Studies

- Substituents such as chlorophenyl enhance anti-inflammatory activity.

- Methyl substitutions increase lipophilicity, potentially improving cellular uptake.

Q & A

Q. What are the key synthetic steps and characterization methods for 5-(3-chlorophenyl)-3-(4-methylphenyl)isoxazole?

The compound is synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes, followed by chlorination using N-chlorosuccinimide (NCS) in dichloromethane. Critical steps include oxime formation (NaOH-mediated), cyclization (triethylamine, dichloromethane), and chlorination (NCS). Characterization employs IR spectroscopy (C-O-C and C=N stretching), -NMR (substituent-specific proton signals), mass spectrometry (molecular ion peaks), and elemental analysis .

Q. Which in vitro assays are appropriate for evaluating antimicrobial activity of this compound?

Standard protocols include agar diffusion or broth microdilution against E. coli (Gram-negative), S. aureus (Gram-positive), C. albicans (fungal), and A. niger (fungal). Minimum inhibitory concentration (MIC) values are compared to reference drugs like ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Q. How are intermediates and final products purified during synthesis?

Post-chlorination, ethyl acetate extraction followed by recrystallization in hot ethanol yields pure derivatives. TLC monitors reaction progress, and anhydrous magnesium sulfate removes residual moisture .

Q. What spectroscopic techniques confirm the structural integrity of the isoxazole core?

IR confirms the isoxazole ring (C-O-C stretch at 950–990 cm, C=N at 1610–1640 cm). -NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm). Mass spectrometry validates molecular weight via [M] peaks .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and bioactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. Machine learning models analyze substituent effects on bioactivity, while molecular docking identifies potential enzyme targets (e.g., bacterial dihydrofolate reductase). Experimental validation refines computational predictions .

Q. What factors contribute to yield variability in the chlorination step, and how can they be controlled?

Variability arises from NCS reactivity (moisture sensitivity), reaction time (4–5 hours), and temperature (room temperature). Controlled anhydrous conditions, stoichiometric NCS (2 mmol), and real-time TLC monitoring improve reproducibility .

Q. How do substituent electronic effects on the phenyl rings influence antimicrobial potency?

Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance antibacterial activity by increasing electrophilicity, while electron-donating groups (e.g., 4-methylphenyl) improve fungal membrane penetration. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett constants (σ) with MIC values .

Q. How should researchers address discrepancies in antimicrobial efficacy across studies?

Discrepancies may arise from assay conditions (e.g., pH, inoculum size) or microbial strain variability. Meta-analyses using standardized CLSI guidelines and multivariate statistical tools (e.g., ANOVA) isolate confounding variables .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.